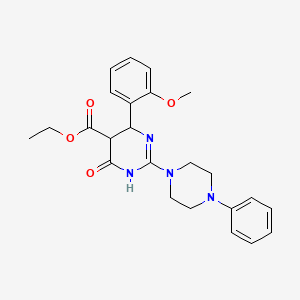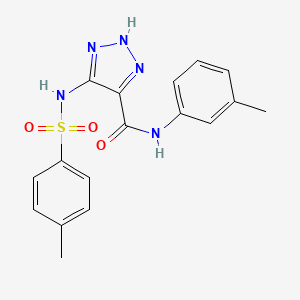![molecular formula C21H22ClNO3 B11182224 1-[Benzyl(furan-2-ylmethyl)amino]-3-(4-chlorophenoxy)propan-2-ol CAS No. 1015609-85-4](/img/structure/B11182224.png)
1-[Benzyl(furan-2-ylmethyl)amino]-3-(4-chlorophenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-(4-chlorophenoxy)-3-[(2-furanylmethyl)(phenylmethyl)amino]- is a complex organic compound with a unique structure that includes a chlorophenoxy group, a furan ring, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(4-chlorophenoxy)-3-[(2-furanylmethyl)(phenylmethyl)amino]- typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chlorophenol with epichlorohydrin to form 1-(4-chlorophenoxy)-2,3-epoxypropane. This intermediate is then reacted with 2-furanylmethylamine and phenylmethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(4-chlorophenoxy)-3-[(2-furanylmethyl)(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles like hydroxide or alkoxide ions replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Phenoxy derivatives with different substituents.
Scientific Research Applications
2-Propanol, 1-(4-chlorophenoxy)-3-[(2-furanylmethyl)(phenylmethyl)amino]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(4-chlorophenoxy)-3-[(2-furanylmethyl)(phenylmethyl)amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Propanol, 2-(4-chlorophenoxy)-: Similar structure but lacks the furan and amino groups.
2-Propanol, 1-(4-chlorophenoxy)-2-methyl-: Similar structure with a methyl group instead of the furan and amino groups.
Uniqueness
2-Propanol, 1-(4-chlorophenoxy)-3-[(2-furanylmethyl)(phenylmethyl)amino]- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and amino groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
CAS No. |
1015609-85-4 |
|---|---|
Molecular Formula |
C21H22ClNO3 |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
1-[benzyl(furan-2-ylmethyl)amino]-3-(4-chlorophenoxy)propan-2-ol |
InChI |
InChI=1S/C21H22ClNO3/c22-18-8-10-20(11-9-18)26-16-19(24)14-23(15-21-7-4-12-25-21)13-17-5-2-1-3-6-17/h1-12,19,24H,13-16H2 |
InChI Key |
MNBSEQDNCXVDEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CO2)CC(COC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11182149.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B11182170.png)
![9-(3-methylthiophen-2-yl)-2-[(4-nitrobenzyl)sulfanyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11182176.png)

![6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N,N'-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11182185.png)
![N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B11182187.png)
![2-(benzylsulfanyl)-N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11182192.png)
![7-benzyl-1-(2-methoxyphenyl)-8-methyl-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11182194.png)


![7-isopentyl-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11182219.png)
![8-methoxy-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine](/img/structure/B11182229.png)


